Hexafluoroacetone sesquihydrate

Description

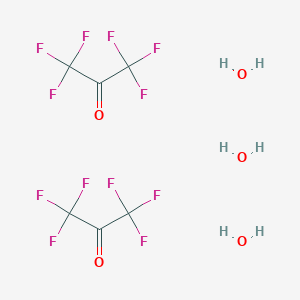

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZVCMDJPBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F12O5 | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

684-16-2 (Parent) | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025392 | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13098-39-0 | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU1NOZ8PS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Hexafluoroacetone sesquihydrate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (B58046) (HFA) is a non-flammable, colorless gas with a musty odor.[1] It is a highly reactive electrophile that readily reacts with water to form hydrates.[2][3] The most common and stable hydrated form is Hexafluoroacetone sesquihydrate. This technical guide provides an in-depth overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a colorless liquid or low melting solid.[4] It is characterized by its acidic nature and miscibility with water.[5] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of Hexafluoroacetone and its Hydrates

| Property | Value | Source |

| Hexafluoroacetone (Anhydrous) | ||

| Molecular Formula | C3F6O | [3][6] |

| Molecular Weight | 166.02 g/mol | [3][6] |

| Boiling Point | -28 °C to -26 °C | [1] |

| Melting Point | -129 °C | [3][6] |

| Density | 1.32 g/mL (liquid) | [3][6] |

| Vapor Pressure | 5.8 atm (20 °C) | [6] |

| This compound | ||

| CAS Number | 13098-39-0 | [7] |

| Molecular Formula | C3F6O · 1.5H2O | [3] |

| Molecular Weight | 193.05 g/mol | [5] |

| Melting Point/Range | 10 °C to 21 °C | |

| pH | ~1 (undiluted) | [5] |

| Hexafluoroacetone Trihydrate | ||

| CAS Number | 34202-69-2 | [8] |

| Molecular Formula | C3F6O · 3H2O | |

| Molecular Weight | 220.07 g/mol | [8] |

| Melting Point/Range | 18-21 °C | |

| Density | 1.579 g/mL at 25 °C | |

| Refractive Index | n20/D 1.319 |

Reactivity and Stability

Hexafluoroacetone is a potent electrophile, readily undergoing nucleophilic attack at the carbonyl carbon.[6] It reacts vigorously and exothermically with water to form a stable gem-diol, Hexafluoropropane-2,2-diol.[2][6] The equilibrium for this hydration is highly favorable, with an equilibrium constant (Keq) of 10^6 M^-1.[6] The sesquihydrate is an acidic compound.[5]

The compound is incompatible with strong oxidizing agents, acids, and bases.[7] Thermal decomposition, which occurs at temperatures above 550°C, can release toxic and corrosive fumes, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is provided below.

Table 2: Spectroscopic Data for Hexafluoroacetone and its Hydrates

| Technique | Species | Key Features | Source |

| Infrared (IR) Spectroscopy | Anhydrous HFA (vapor) | Strong C=O stretch around 1806 cm⁻¹ | |

| HFA Hydrate (B1144303) | Broad O-H stretch, absence of strong C=O stretch | [2] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | HFA Hydrate | ¹³C NMR: Signal for the diol carbon. ¹⁹F NMR: Singlet for the CF₃ groups, with chemical shift dependent on the adduct. | [9][10] |

| Mass Spectrometry (MS) | Anhydrous HFA | Molecular ion peak (M⁺) at m/z 166. Fragmentation pattern showing loss of CF₃ groups. | [11] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the controlled hydration of anhydrous Hexafluoroacetone. Anhydrous HFA can be prepared via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920).[12][13]

Materials:

-

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane

-

Sodium nitrite (B80452)

-

Water

-

Sulfuric acid (for purification)

-

Three-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser, dry-ice condenser

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a dry-ice condenser, add sodium nitrite and water to acetonitrile.[13]

-

Heat the reaction mixture to 70-75 °C.[13]

-

Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane dropwise to the heated mixture.[13]

-

Reflux the reaction mixture for 2 hours. The resulting mixture will contain Hexafluoroacetone hydrates.[13]

-

Distill the liquid contents from the reaction mass under vacuum to dryness.[13]

-

The distillate, containing acetonitrile and HFA hydrate, is then carefully distilled from sulfuric acid to yield purified anhydrous Hexafluoroacetone, which is collected in a cold trap.[13]

-

To prepare the sesquihydrate, slowly add a stoichiometric amount (1.5 equivalents) of water to the anhydrous Hexafluoroacetone while cooling the mixture in an ice bath. The reaction is exothermic.

References

- 1. Hexafluoroacetone CAS#: 684-16-2 [m.chemicalbook.com]

- 2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexafluoroacetone [chemeurope.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. Hexafluoroacetone trihydrate | 34202-69-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]

Hexafluoroacetone sesquihydrate synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Hexafluoroacetone (B58046) Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (HFA) is a nonflammable, colorless, and highly reactive gas with the chemical formula (CF₃)₂CO.[1] It serves as a crucial intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, agricultural chemicals, and polymers.[2][3] A significant application is its use as a precursor to hexafluoroisopropanol (HFIP), a versatile solvent in the modern electronics industry and a key raw material for anesthetic agents like sevoflurane.[2][4]

Due to its gaseous nature (boiling point: -28 °C) and high reactivity, HFA is often handled in its more stable hydrated forms.[5][6] HFA reacts readily with water to form a series of hydrates, with the sesquihydrate ((CF₃)₂C(OH)₂ · 0.5H₂O) and trihydrate ((CF₃)₂C(OH)₂ · 2H₂O) being the most common.[1][5] This guide provides a comprehensive overview of the principal synthesis routes for hexafluoroacetone and the subsequent purification methods to obtain high-purity hexafluoroacetone sesquihydrate.

Synthesis of Anhydrous Hexafluoroacetone

The industrial production of HFA primarily relies on a few key methods, each with distinct advantages and operational parameters. Laboratory-scale syntheses offer alternative routes, often emphasizing convenience and standard equipment.

Industrial Synthesis Methods

Method 1: Halogen Exchange of Hexachloroacetone (B130050)

This is a major industrial route for HFA production.[7] The process involves the gas-phase fluorination of hexachloroacetone with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a chromium-based catalyst.[1][7]

(CCl₃)₂CO + 6 HF → (CF₃)₂CO + 6 HCl[1]

The catalyst, typically containing chromium(III) salts, is crucial for the reaction's efficiency.[7] Various forms of chromium catalysts have been developed, including those based on chromium oxyfluorides or Cr₂O₃ gels.[7]

Method 2: Isomerization of Hexafluoro-1,2-epoxypropane (HFPO)

Another significant industrial method involves the catalytic isomerization of hexafluoro-1,2-epoxypropane.[8] This process can yield high-purity HFA with minimal by-product formation when specific catalysts are employed.[8][9]

CF₃CF(O)CF₂ → (CF₃)₂CO

Lewis acid catalysts were initially used, but recent developments favor titanium oxide or fluorinated titanium oxide catalysts for their high selectivity.[4][8]

Method 3: Catalytic Oxidation of Hexafluoropropylene (HFP)

Hexafluoropropylene can be oxidized with oxygen over a catalyst to produce HFA.[2][7] Catalysts such as fluorinated Al₂O₃ have been shown to be effective.[7] This method can, however, lead to a mixture of carbonyl compounds, requiring further purification.[7]

Laboratory and Alternative Synthesis Methods

For laboratory-scale synthesis, methods that avoid harsh conditions or highly specialized equipment are preferred.

Method 1: From Hexafluoropropylene via a Dithietane Intermediate

A convenient laboratory-scale synthesis starts with hexafluoropropylene.[5][10] In the first step, potassium fluoride (KF) catalyzes the reaction of HFP with elemental sulfur in a solvent like dimethylformamide (DMF) to produce 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This dimer is then oxidized to yield HFA.[5][10]

Method 2: Oxidation of 2-Hydroheptafluoropropane

This method involves the reaction of 2-hydroheptafluoropropane with oxygen using alkali metal fluorides on activated carbon as a catalyst.[4] It is noted for its simple reaction conditions and readily available catalyst.[4]

Data Summary for HFA Synthesis

| Method | Reactants | Catalyst/Conditions | Yield | Purity/Selectivity | Reference |

| Halogen Exchange | Hexachloroacetone, HF | Cr₂O₃ gel, 250°C | 81% | 98% conversion | [7] |

| HFPO Isomerization | Hexafluoro-1,2-epoxypropane | Fluorinated Titanium Oxide | High | High Selectivity | [8] |

| HFP Oxidation | Hexafluoropropylene, O₂ | Fluorinated Al₂O₃, 175°C | - | 70.4% Selectivity | [7] |

| Dithietane Oxidation | Dithietane Dimer, NaIO₃ | DMF, 149°C | 64-69% | - | [10] |

| 2-Hydroheptafluoropropane Oxidation | 2-Hydroheptafluoropropane, O₂ | Alkali metal fluorides/Activated Carbon, 15-300°C | 77-83% | - | [4] |

Preparation of Hexafluoroacetone Hydrates

Anhydrous HFA is a gas that is challenging to handle. Therefore, it is typically converted into a more stable, liquid hydrate (B1144303) by absorption into water.[6][11] The most common form is often referred to as the trihydrate, which forms a constant-boiling composition at approximately 106°C.[6][12] The sesquihydrate is also a prevalent and stable form.[5]

The preparation involves bubbling the gaseous HFA produced from the synthesis reactor through a known quantity of water.[8][11] The process is highly exothermic. The resulting aqueous solution contains HFA hydrate along with acidic impurities like HF, trifluoroacetic acid, and pentafluoropropionic acid, which are by-products of the initial synthesis.[8]

Purification of this compound

Crude HFA hydrate requires purification to remove unreacted starting materials, by-products, and acidic impurities. The standard method involves neutralization followed by distillation.

General Purification Protocol: Neutralization and Distillation

-

Neutralization : The crude hydrate solution, which is acidic, is neutralized by adding a weak base.[8] Alkali metal carbonates or hydrogencarbonates (e.g., potassium hydrogencarbonate) are commonly used.[8] This step converts corrosive acids like HF and other acidic by-products into non-volatile salts.[8][12]

-

Distillation : Following neutralization, the mixture is distilled.[8][11] The HFA hydrate is collected as the distillate. For instance, collecting the fraction at 105-106°C yields the high-purity trihydrate.[11] Distillation under reduced pressure can also be employed to isolate specific hydrate forms.[8]

Purification from Chlorofluoroacetone Impurities

When HFA is produced from hexachloroacetone, the crude product may contain chlorofluoroacetone impurities. A specific purification process is required:

-

Hydration : The crude HFA is absorbed into water, forming the hydrates of both HFA and the chlorofluoroacetones.[13]

-

Neutralization : A calcium compound, such as Ca(OH)₂, is added to neutralize hydrogen halides.[13]

-

Decomposition : A decomposing agent (e.g., alkali metal carbonates or alkaline earth metal hydroxides) is added to selectively decompose the less stable chlorofluoroacetone hydrates.[13]

-

Separation : The reaction mixture separates into two liquid layers, allowing for the separation of the purified HFA hydrate.[13]

Data Summary for HFA Hydrate Purification

| Step | Reagent/Process | Purpose | Impurities Removed | Reference |

| Neutralization | Potassium Hydrogencarbonate | Convert acids to non-volatile salts | Trifluoroacetic acid, Pentafluoropropionic acid, HF | [8] |

| Distillation | Atmospheric or Reduced Pressure | Separate pure hydrate from salts and other impurities | Neutralization salts, high-boiling impurities | [8][11] |

| Decomposition | Alkaline Metal Carbonates | Decompose chlorofluoroacetone hydrates | Chlorofluoroacetones | [13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of HFA from Dithietane Dimer (Lab Scale)

This protocol is adapted from Organic Syntheses.[10]

-

Oxidizer Preparation : A mixture of 85.6 g (0.40 mol) of sodium iodate (B108269) (NaIO₃), 150 mL of water, and 150 mL of dimethylformamide (DMF) is placed in a 1-L, three-necked flask equipped with a mechanical stirrer, a water condenser, and a thermometer.

-

Reaction : While stirring, 80 g (0.22 mol) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is added to the flask.

-

Heating and Collection : The reaction mixture is heated over 45 minutes to 149°C and maintained at this temperature for an additional 15 minutes. The gaseous HFA product is passed through the condenser and collected in a cold trap cooled with liquid nitrogen. A slow stream of nitrogen is used to flush the remaining product into the trap.

-

Isolation : The condensed HFA is transferred under vacuum to a tared, evacuated gas cylinder. This yields 37.0–39.9 g (68–73%) of crude HFA.

-

Purification : The crude product is distilled to yield 35.0–37.6 g (64–69%) of pure HFA (bp -28°C).

Protocol 2: Preparation and Purification of HFA Hydrate

This protocol is based on the process described in patent literature.[8]

-

Hydration : Gaseous HFA from a synthesis reactor is passed into a vessel containing 75 g of deionized water over 10 hours. This produces approximately 302 g of crude hexafluoroacetone hydrate.

-

Impurity Analysis : The crude hydrate is analyzed for acidic impurities. A typical sample might contain ~2440 ppm trifluoroacetate, ~3860 ppm pentafluoropropionate, and ~805 ppm fluoride ions.

-

Neutralization : 300 g of the crude hydrate is placed in a distillation flask. 2.6 g of potassium hydrogencarbonate (KHCO₃) is added, and the mixture is stirred until the salt dissolves and effervescence ceases.

-

Purification by Distillation : The neutralized solution is subjected to distillation under reduced pressure. The pure hexafluoroacetone hydrate is collected as a distillate fraction at a specific temperature and pressure (e.g., 53-55°C at 85 mmHg). This process yields extremely high-purity HFA hydrate, free from corrosive acids.[8]

Mandatory Visualizations

Caption: General workflow for HFA synthesis and subsequent conversion to purified hydrate.

Caption: Purification process for crude hexafluoroacetone hydrate via neutralization and distillation.

References

- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 2. Volume # 6(133), November - December 2020 — "Preparation of hexafluoroacetone by oxidation of 2,2,4,4-tetrakis(trifluoromethyl)tiethane with sodium nitrite" [en.notes.fluorine1.ru]

- 3. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 5. Hexafluoroacetone [chemeurope.com]

- 6. WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate - Google Patents [patents.google.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN101328113A - Industrialized production method of hexafluoroacetone - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. FR2493836A1 - PROCESS FOR PURIFYING HEXAFLUOROACETONE CONTAINING CHLOROFLUOROACETONES - Google Patents [patents.google.com]

Spectroscopic Analysis of Hexafluoroacetone Sesquihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for hexafluoroacetone (B58046) sesquihydrate. Hexafluoroacetone is a key building block in synthetic chemistry, and understanding its hydrated form is crucial for its application. In the presence of water, hexafluoroacetone readily forms a stable gem-diol, hexafluoropropane-2,2-diol. The commercially available "sesquihydrate" is a hemihydrate of this diol.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure and Hydration

Hexafluoroacetone (HFA) is a highly electrophilic ketone that reacts vigorously with water to form a hydrate.[2] The equilibrium for the formation of the geminal diol lies strongly towards the hydrate.[1] The sesquihydrate form indicates the presence of 1.5 moles of water per mole of hexafluoroacetone.

Below is a diagram illustrating the hydration of hexafluoroacetone to form the diol, which is the basis of the sesquihydrate.

Spectroscopic Data

The following sections present the available spectroscopic data for hexafluoroacetone and its hydrated forms. Given that the sesquihydrate exists in equilibrium with the diol, the spectral data reflects the hydrated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of hexafluoroacetone sesquihydrate. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides complementary information.

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Notes |

| ¹H | Not specified in available data, but a signal for the hydroxyl protons is expected. | - | The chemical shift of the -OH protons can be variable and concentration-dependent. |

| ¹³C | ~95 (quartet, JCF ≈ 33 Hz) | CCl₄ | The carbon of the C(OH)₂ group is observed. The signal is split into a quartet by the three fluorine atoms of each trifluoromethyl group.[3][4] |

| ¹⁹F | ~ -82 | D₂O | A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The spectrum is often referenced to an external standard of hexafluoroacetone.[5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of O-H stretching and bending vibrations from the water and hydroxyl groups, in addition to the C-F and C-C stretching modes.

| **Frequency (cm⁻¹) ** | Assignment |

| ~3400 (broad) | O-H stretching (from water and gem-diol) |

| ~1640 | H-O-H bending (from water) |

| 1280 - 1100 | C-F stretching |

| ~1150 | C-O stretching |

| ~970 | C-C stretching |

Note: The exact peak positions can vary depending on the sampling method (e.g., neat, Nujol mull, KBr pellet). The anhydrous form of hexafluoroacetone exhibits a strong C=O stretch at approximately 1780 cm⁻¹. This peak is absent in the spectrum of the hydrate, which instead shows the characteristic O-H and C-O bands of the gem-diol.

Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, it is expected that the water molecules of the sesquihydrate will be lost, and the resulting spectrum will be that of anhydrous hexafluoroacetone.

| m/z | Relative Intensity | Assignment |

| 69 | 999 | [CF₃]⁺ |

| 97 | 194 | [CF₃CO]⁺ |

| 147 | 120 | [M-F]⁺ |

| 50 | 429 | [CF₂]⁺ |

| 31 | 338 | [CF]⁺ |

Data corresponds to anhydrous hexafluoroacetone under electron ionization at 70 eV.[6][7]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific sample can vary. However, the following provides a general workflow and key considerations for each technique.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in an appropriate deuterated solvent (e.g., D₂O, acetone-d₆) in an NMR tube. The concentration should be optimized for the instrument's sensitivity.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

-

Data Acquisition: Acquire the free induction decay (FID) by pulsing the sample with radiofrequency waves. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal or external standard (e.g., TMS for ¹H and ¹³C).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Perform a background scan with no sample in the beam path.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The number of scans can be averaged to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 2. Hexafluoroacetone [chemeurope.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Propanone, 1,1,1,3,3,3-hexafluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of Hexafluoroacetone Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetone (B58046) sesquihydrate, a hydrated form of the highly reactive ketone hexafluoroacetone, serves as a versatile and potent reagent in organic synthesis. Its unique electronic properties, stemming from the presence of six fluorine atoms, render the carbonyl carbon exceptionally electrophilic, driving a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of hexafluoroacetone sesquihydrate, including its fundamental chemical properties, key reactions with detailed experimental protocols, and the underlying mechanistic pathways.

Core Chemical and Physical Properties

Hexafluoroacetone is a colorless, nonflammable, and hygroscopic gas with a musty odor.[1] It readily reacts with water to form stable, acidic hydrates, with the sesquihydrate being a common commercially available form.[1][2] The equilibrium for the formation of the gem-diol hydrate (B1144303) from hexafluoroacetone and water lies heavily towards the hydrate, with an equilibrium constant (Keq) of 106 M−1.[3] This is in stark contrast to acetone, where the analogous equilibrium is unfavorable.[3] The high acidity of the hydrates is a notable characteristic.[4]

For safe handling and storage, it is crucial to be aware of the hazardous nature of hexafluoroacetone and its hydrates. It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[5] It is incompatible with strong oxidizing agents and reacts violently with aldehydes and certain acids.[6]

Table 1: Physical and Chemical Properties of Hexafluoroacetone and its Sesquihydrate

| Property | Hexafluoroacetone | This compound |

| Molecular Formula | C₃F₆O | 2C₃F₆O·3H₂O[7] |

| Molecular Weight | 166.02 g/mol [8] | 386.09 g/mol [7] |

| Appearance | Colorless gas[1] | Colorless liquid or low melting solid[9] |

| Boiling Point | -28 °C[1] | Not available |

| Melting Point | -129 °C[1] | Not available |

| Solubility in Water | Reacts vigorously[1] | Soluble[6] |

| Vapor Pressure | 5.8 atm[8] | Not available |

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the carbonyl carbon in hexafluoroacetone drives its reactivity towards a wide array of nucleophiles. This section details some of the most significant reactions, providing experimental protocols where available.

Hydration and Hemiaminal Formation

As previously mentioned, hexafluoroacetone reacts readily with water to form hydrates. In a similar fashion, it reacts with ammonia (B1221849) to form a stable hemiaminal, (CF₃)₂C(OH)(NH₂).[3] This hemiaminal can be subsequently dehydrated to yield the corresponding imine.[3]

Experimental Protocol for the Synthesis of Hexafluoroacetone Imine:

-

Reactants:

-

Hexafluoroacetone (gas)

-

Ammonia (liquid)

-

Pyridine (B92270) (dried)

-

Phosphorus oxychloride

-

-

Procedure:

-

Dry and flame a four-necked, round-bottomed flask equipped with a thermometer, a dry ice-cooled reflux condenser, and a gas-inlet tube under a nitrogen atmosphere.

-

Add 1.2 L of dried pyridine to the flask and cool to -40°C.

-

Introduce 462 g (2.78 moles) of hexafluoroacetone gas through the gas-inlet tube over 30 minutes, maintaining the pyridine solution below -20°C.

-

Distill 58.3 mL (47.6 g, 2.80 moles) of liquid ammonia into the pyridine solution over 1 hour, keeping the solution at -25°C to -30°C.

-

After the ammonia addition is complete, replace the gas-inlet tube with a dropping funnel and heat the reaction mixture to 40°C over 30 minutes.

-

Replace the dry ice-cooled condenser with a water-cooled condenser connected to a cold trap cooled to -30°C.

-

Add 394 g (235 mL, 2.57 moles) of phosphorus oxychloride dropwise at a rate that maintains a gentle reflux.

-

The hexafluoroacetone imine (b.p. 16°C) will collect in the cold trap.

-

After the addition is complete, heat the reaction mixture to 100°C for 30 minutes to ensure complete reaction.

-

Diagram 1: Reaction of Hexafluoroacetone with Ammonia

Caption: Formation of hemiaminal and subsequent imine from hexafluoroacetone.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound (in this case, hexafluoroacetone), and a carboxylic acid to form an α-acyloxy amide.[10] The high electrophilicity of hexafluoroacetone makes it an excellent substrate for this reaction.

Generalized Reaction Scheme: (CF₃)₂CO + R-NC + R'-COOH → R'-COO-C(CF₃)₂-C(=O)NH-R

While a specific protocol for the Passerini reaction with this compound was not found in the immediate search results, a general procedure can be adapted.

General Experimental Protocol for the Passerini Reaction:

-

Reactants:

-

This compound

-

Isocyanide (e.g., cyclohexyl isocyanide)

-

Carboxylic acid (e.g., acetic acid)

-

Aprotic solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a solution of the carboxylic acid and this compound in an aprotic solvent, add the isocyanide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α-acyloxy amide.

-

Diagram 2: Passerini Reaction Mechanism

Caption: The concerted mechanism of the Passerini three-component reaction.

Carbonyl-Ene Reaction

Hexafluoroacetone can participate as a potent enophile in the carbonyl-ene reaction, reacting with alkenes possessing an allylic hydrogen. This reaction forms a new carbon-carbon bond and a hydroxyl group.

Generalized Reaction Scheme: R₂C=CR-CHR₂ + (CF₃)₂CO → R₂C(OH)-CR=CR₂-C(CF₃)₂H

Detailed experimental protocols for this reaction with this compound require further specific literature search.

Diagram 3: Carbonyl-Ene Reaction Workflow

Caption: A generalized workflow for a carbonyl-ene reaction.

Friedel-Crafts Type Reactions

The high electrophilicity of hexafluoroacetone allows it to participate in Friedel-Crafts type reactions with electron-rich aromatic compounds, such as phenols. This reaction leads to the formation of bisphenol derivatives. A notable example is the synthesis of Bisphenol AF.

Generalized Reaction Scheme: 2 Ar-H + (CF₃)₂CO → Ar-C(CF₃)₂-Ar + H₂O

Specific experimental conditions are crucial for achieving good yields and selectivity in these reactions.

Diagram 4: Friedel-Crafts Reaction with Phenol

Caption: Electrophilic aromatic substitution in the synthesis of Bisphenol AF.

Lactone Formation

Hexafluoroacetone can act as a dehydrating agent to facilitate the formation of lactones from β-hydroxy acids.[3]

Generalized Reaction Scheme: HO-CHR-CH₂-COOH + (CF₃)₂CO → O=C-O-CHR-CH₂ + (CF₃)₂C(OH)₂

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its extreme electrophilicity, a direct consequence of the six electron-withdrawing fluorine atoms, enables a wide range of chemical transformations that are often difficult to achieve with conventional ketones. The reactions detailed in this guide, including its hydration, participation in multicomponent reactions like the Passerini reaction, and its role in ene and Friedel-Crafts reactions, highlight its significance for researchers, scientists, and drug development professionals. Further exploration into the reaction kinetics and the development of catalytic, enantioselective variants of these transformations will undoubtedly continue to expand the synthetic utility of this remarkable compound. Researchers should always consult the Safety Data Sheet and take appropriate safety precautions when handling this reactive and hazardous chemical.

References

- 1. Hexafluoroacetone [chemeurope.com]

- 2. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

Hexafluoroacetone Sesquihydrate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (B58046) (HFA), a non-flammable, highly reactive gas, is a potent electrophile due to the strong electron-withdrawing nature of its two trifluoromethyl groups. In the presence of water, it readily and irreversibly forms a stable gem-diol, with the most common hydrated form being hexafluoroacetone sesquihydrate (C₃F₆O · 1.5H₂O). This whitepaper serves as an in-depth technical guide on the mechanism of action of this compound in organic reactions. It explores its role as a powerful activating agent for carbonyls and imines, a precursor for trifluoromethylation reagents, and a catalyst in the synthesis of complex heterocyclic scaffolds. This guide provides detailed mechanistic insights, quantitative data from key studies, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this versatile reagent in modern organic synthesis and drug development.

Core Principles: The Chemistry of Hexafluoroacetone and its Hydrates

Hexafluoroacetone's reactivity is fundamentally governed by the extreme electrophilicity of its carbonyl carbon. The two trifluoromethyl groups inductively withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack.

In aqueous media, HFA reacts vigorously to form a hydrate (B1144303), hexafluoropropane-2,2-diol. The equilibrium for this hydration heavily favors the gem-diol, with an equilibrium constant (Keq) of 10⁶ M⁻¹, a stark contrast to the unfavorable hydration of acetone (B3395972) (Keq ≈ 10⁻³ M⁻¹)[1]. The most commonly available form is the sesquihydrate, which is a hemihydrate of the gem-diol[1]. These hydrates are acidic and can act as proton sources in catalytic cycles[2].

The primary mechanism of action of this compound in organic reactions involves the activation of substrates through the formation of intermediates that are more susceptible to nucleophilic attack. This can occur through several pathways, which will be explored in the subsequent sections.

Activation of Carbonyls and Imines for Nucleophilic Addition

This compound can act as a powerful activating agent for less reactive carbonyls and imines, facilitating nucleophilic additions that would otherwise be sluggish or require harsh conditions. The acidic nature of the hydrate can protonate the carbonyl oxygen or imine nitrogen, increasing their electrophilicity.

Furthermore, the gem-diol can engage in hydrogen bonding with the substrate, further polarizing the C=O or C=N bond and rendering the carbon atom more susceptible to attack by a nucleophile.

Mechanistic Pathway for Carbonyl Activation

The activation of a generic carbonyl compound by this compound can be visualized as a two-step process. First, the acidic proton from the gem-diol protonates the carbonyl oxygen. Subsequently, the gem-diol can hydrogen bond to the protonated carbonyl, further enhancing its electrophilicity and facilitating the attack of a nucleophile.

Synthesis of Trifluoromethylated Compounds

Hexafluoroacetone hydrate serves as a precursor for the generation of nucleophilic trifluoromethylating agents. An amidinate salt of hexafluoroacetone hydrate has been shown to be a stable and effective reagent for the trifluoromethylation of various electrophiles[1][3].

Mechanism of Trifluoromethylation using an Amidinate Salt of Hexafluoroacetone Hydrate

The reaction proceeds via the formation of an amidinate salt of hexafluoroacetone hydrate, which upon treatment with a base, fragments to release a trifluoroacetate (B77799) and fluoroform. The fluoroform is then deprotonated in situ to generate the trifluoromethyl anion (CF₃⁻), which acts as the nucleophilic trifluoromethylating species.

Quantitative Data for Trifluoromethylation

The following table summarizes the yields for the trifluoromethylation of various electrophiles using the amidinate salt of hexafluoroacetone hydrate.

| Entry | Electrophile | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | t-BuOK | DMF | 1 | 82 |

| 2 | 4-Nitrobenzaldehyde | t-BuOK | DMF | 1 | 75 |

| 3 | Cyclohexanone | t-BuOK | DMF | 12 | 65 |

| 4 | Diphenyl disulfide | t-BuOK | DMF | 1 | 78 |

Table 1: Yields for the trifluoromethylation of various electrophiles[3].

Experimental Protocol for Trifluoromethylation of Benzaldehyde

Materials:

-

Amidinate salt of hexafluoroacetone hydrate (1.2 mmol)

-

Potassium tert-butoxide (t-BuOK) (1.5 mmol)

-

Benzaldehyde (1.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amidinate salt of hexafluoroacetone hydrate and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium tert-butoxide in one portion and stir the mixture for 10 minutes.

-

Add benzaldehyde dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.

Catalysis in Heterocyclic Synthesis

While direct catalysis by this compound in well-known named reactions like the Pictet-Spengler or Biginelli reaction is not extensively documented, its acidic nature and ability to activate carbonyls and imines suggest its potential as a catalyst or co-catalyst in the synthesis of various heterocyclic compounds. For instance, it can facilitate the formation of iminium ion intermediates, which are key electrophiles in many cyclization reactions.

Proposed Role in Pictet-Spengler Type Reactions

In a Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, this compound could act as a Brønsted acid catalyst to promote the formation of the key iminium ion intermediate.

Further research is warranted to explore the full potential of this compound as a catalyst in the synthesis of diverse heterocyclic frameworks.

Conclusion

This compound is a versatile and highly reactive reagent with significant potential in modern organic synthesis. Its primary mechanism of action stems from the potent electrophilicity of the carbonyl carbon in its anhydrous form and the acidic nature of its stable hydrate. This allows it to act as a powerful activator for carbonyls and imines, and as a precursor for nucleophilic trifluoromethylating agents. While its direct catalytic role in many named reactions is still an emerging area of investigation, its fundamental chemical properties suggest a broad scope of applications in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the unique reactivity of this compound in their synthetic endeavors.

References

A Technical Guide to the Crystal Structure and Molecular Geometry of Hexafluoroacetone Sesquihydrate

Disclaimer: Despite extensive searches of scientific literature and crystallographic databases, a definitive, publicly available crystal structure determination for hexafluoroacetone (B58046) sesquioxide (2(CF₃)₂CO · 3H₂O) with detailed quantitative data (unit cell parameters, bond lengths, and bond angles) could not be located. Therefore, this guide will provide a theoretical and inferred understanding based on the known chemistry of hexafluoroacetone and the principles of X-ray crystallography.

Introduction

Hexafluoroacetone is a colorless, nonflammable gas that readily reacts with water to form hydrates.[1] One of the most common forms is hexafluoroacetone sesquihydrate, which has the chemical formula 2(CF₃)₂CO · 3H₂O.[2] In this hydrated form, the carbonyl group of hexafluoroacetone is converted to a geminal diol, resulting in the structure 1,1,1,3,3,3-hexafluoro-2,2-propanediol. The "sesquihydrate" designation indicates a ratio of 1.5 water molecules per molecule of hexafluoroacetone. This technical guide will explore the anticipated crystal structure and molecular geometry of this compound, detail the general experimental protocol for its theoretical structure determination, and provide visualizations of the expected molecular interactions.

Molecular Geometry

The molecular geometry of the core organic component of this compound is that of a gem-diol. The central carbon atom (C2) is bonded to two trifluoromethyl (-CF₃) groups and two hydroxyl (-OH) groups. The geometry around this central carbon is expected to be tetrahedral. The trifluoromethyl groups themselves will also have a tetrahedral geometry around their respective carbon atoms.

Key Features of the Molecular Geometry:

-

Tetrahedral Carbon Center: The C2 carbon atom will exhibit sp³ hybridization, leading to a tetrahedral arrangement of its four substituents.

-

Bulky Trifluoromethyl Groups: The two -CF₃ groups are sterically demanding and highly electronegative. These groups will influence the overall conformation of the molecule and participate in intermolecular interactions.

-

Hydrogen Bonding: The two hydroxyl groups on the gem-diol and the additional water molecules in the crystal lattice will be key participants in an extensive hydrogen-bonding network. This network is expected to be the primary force governing the crystal packing.

Anticipated Crystal Structure and Intermolecular Interactions

The crystal structure of this compound will be determined by the efficient packing of the 1,1,1,3,3,3-hexafluoro-2,2-propanediol molecules and the water molecules, maximized by the formation of a stable hydrogen-bonding network.

It is hypothesized that the three water molecules will bridge the gem-diol molecules, creating a three-dimensional lattice. The oxygen atoms of the hydroxyl groups and the water molecules will act as both hydrogen bond donors and acceptors. The fluorine atoms of the trifluoromethyl groups may also act as weak hydrogen bond acceptors.

The following diagram illustrates the potential hydrogen bonding network.

Anticipated hydrogen bonding network in Hexafluoroacetone Sesquioxide.

Experimental Protocol for Crystal Structure Determination

While a specific experimental protocol for this compound is not available, the following outlines a general procedure for determining the crystal structure of a small molecule hydrate (B1144303) using single-crystal X-ray diffraction.

Crystal Growth

-

Synthesis and Purification: this compound would first be synthesized by the controlled addition of water to hexafluoroacetone. The resulting product would be purified, likely by recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction would be grown. Common methods include:

-

Slow evaporation of a solvent.

-

Cooling of a saturated solution.

-

Vapor diffusion.

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. The positions and intensities of the diffracted beams are recorded by a detector.

Structure Solution and Refinement

-

Unit Cell Determination: The diffraction pattern is used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as the Patterson method or direct methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.

The following diagram illustrates the general workflow for crystal structure determination.

Workflow for single-crystal X-ray diffraction.

Quantitative Data (Hypothetical)

As no experimental data is available, this section remains hypothetical. A successful crystal structure determination would yield the following quantitative data, which would be presented in tables for clarity.

Table 1: Hypothetical Unit Cell Parameters

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C2 - C(CF₃) | [Value] |

| C - F | [Value] |

| C2 - O | [Value] |

| O - H | [Value] |

Table 3: Hypothetical Selected Bond Angles (°)

| Angle | Value (°) |

|---|---|

| O - C2 - O | [Value] |

| C(CF₃) - C2 - C(CF₃) | [Value] |

| F - C - F | [Value] |

| C2 - O - H | [Value] |

Conclusion

While the precise crystal structure of this compound remains to be publicly reported, its molecular geometry can be confidently predicted as a tetrahedral gem-diol. The crystal packing is expected to be dominated by an extensive network of hydrogen bonds involving the hydroxyl groups of the gem-diol and the water molecules of hydration. The determination of the exact crystal structure through single-crystal X-ray diffraction would provide valuable insights into the solid-state conformation and intermolecular interactions of this interesting fluorinated compound, which could be beneficial for researchers in materials science and drug development.

References

An In-depth Technical Guide to the Safe Handling of Hexafluoroacetone Sesquihydrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical hazards and adherence to strict safety protocols are paramount when working with reactive compounds. Hexafluoroacetone (B58046) sesquihydrate, a hydrated form of the highly reactive gas hexafluoroacetone, presents significant health and safety risks that necessitate careful handling and a thorough understanding of its properties.[1][2] This guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for hexafluoroacetone sesquihydrate.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid and the hydrate (B1144303) form of the highly toxic gas, hexafluoroacetone.[2][3] It is crucial to understand its physical and chemical properties to manage its risks effectively.

| Property | Value | Source |

| Appearance | Colorless liquid or low melting solid | [4] |

| Molecular Formula | C3F6O · 1.5H2O | [3] |

| CAS Number | 13098-39-0 | [5] |

| Boiling Point | 234.3°C at 760 mmHg | [5] |

| Melting Point | 10°C | [5] |

| Density | 1.690 g/cm³ | [5] |

| Vapor Density | 1.65 (vs air) | [1][3] |

| Vapor Pressure | 5010 mmHg at 25°C | [5] |

| Solubility in Water | Reacts with water | [1][2] |

| pH | Acidic (pH = 1 for undiluted sesquihydrate) | [3] |

Section 2: Hazard Identification and Toxicity

This compound is classified as a hazardous substance with multiple routes of exposure leading to severe health effects.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

Summary of Toxicological Effects:

-

Acute Effects: The substance is severely irritating to the eyes, skin, and respiratory tract.[1] Inhalation may cause lung edema, and the effects can be delayed.[1] Direct contact can cause severe skin burns and eye damage.[1][3] Ingestion is toxic and can produce chemical burns in the oral cavity and gastrointestinal tract.[3][6] Animal studies indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[3]

-

Chronic Effects: Animal tests suggest that this substance may cause malformations in human babies.[1] It is suspected of damaging fertility or the unborn child.[5][7]

| Toxicity Data | Value | Source |

| Oral Toxicity | Toxic if swallowed.[5] Quantitative data not available. | [5] |

| Dermal Toxicity | Toxic in contact with skin.[5] Quantitative data not available. | [5] |

| Inhalation Toxicity | May cause respiratory irritation.[5] Fatal if inhaled (for the anhydrous gas).[1] | [1][5] |

Section 3: Handling Precautions and Personal Protective Equipment (PPE)

A stringent set of handling precautions and the consistent use of appropriate personal protective equipment are mandatory to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Local exhaust ventilation should be used to control airborne concentrations.[1]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety spectacles, a face shield, or eye protection in combination with respiratory protection.[1]

-

Skin Protection: Wear solvent-resistant gloves and protective clothing.[8] Cold-insulating gloves should be considered due to the potential for frostbite from the anhydrous form.[1]

-

Respiratory Protection: Use a self-contained breathing apparatus (SCBA) or other appropriate respiratory protection when ventilation is inadequate.[1][6]

The following diagram illustrates the hierarchy of controls for handling this compound, from most to least effective.

Section 4: Experimental Protocols - Safe Handling and Emergency Procedures

Adherence to established protocols is critical for ensuring laboratory safety.

Standard Operating Procedure (SOP) for Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the fume hood is functioning properly and that emergency equipment is accessible.

-

Dispensing: Conduct all transfers of this compound within a certified chemical fume hood. Avoid splashing and the generation of aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, water, and acids.[1][7] Store in a locked cabinet or area.[1]

-

Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Emergency Procedures:

The following workflow outlines the immediate actions to be taken in the event of an exposure or spill.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer artificial respiration.[1] Seek immediate emergency medical help.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the skin with plenty of water or shower.[1] For frostbite, rinse with plenty of water but do not remove clothing.[1] Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.

Spill Response:

-

Small Spills: Absorb with an inert material such as vermiculite, dry sand, or earth and place in a sealed container for disposal.[8]

-

Large Spills: Evacuate the danger area and consult an expert. Prevent the product from entering drains. Use a fine water spray to remove the gas.[1]

Section 5: Stability and Reactivity

Hexafluoroacetone is a highly reactive substance.[2]

-

Reactivity: It reacts vigorously with water and moisture to form a highly acidic hydrate.[1][9] It attacks glass and most metals.[1][9]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid contact with water, acids, and strong oxidizing agents.[1][7]

-

Hazardous Decomposition Products: When heated to decomposition, it emits highly toxic fumes of fluorides and carbon monoxide.[1][8]

This technical guide is intended to provide comprehensive safety information for handling this compound. It is imperative that all users receive proper training and adhere to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. echemi.com [echemi.com]

- 2. Hexafluoroacetone [chemeurope.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexafluoroacetone Sesquihydrate: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, Hexafluoroacetone (B58046) (HFA) and its hydrated forms, particularly the sesquihydrate, represent a potent and versatile tool in synthetic and medicinal chemistry. This guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and the underlying chemical principles that make it a valuable reagent for the synthesis of complex molecules.

Hexafluoroacetone is a non-flammable, highly reactive gas characterized by its strong electrophilicity.[1] It readily reacts with water to form hydrates, with the sesquihydrate being a common commercially available form.[1] This reactivity is central to its utility, particularly in its role as a bidentate protecting and activating agent for amino acids and other functionalized carboxylic acids.

Commercial Availability and Suppliers

Hexafluoroacetone sesquihydrate is readily available from a variety of chemical suppliers worldwide. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit both laboratory-scale research and larger-scale development projects. The purity and specifications may vary between suppliers, so it is crucial to consult the product documentation for specific applications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |

| Sigma-Aldrich (Merck) | This compound | 13098-39-0 | C3H3F6O2.5 | ≥98% | Available for synthesis. |

| Fisher Scientific | 1,1,1,3,3,3-Hexafluoroacetone sesquihydrate | 13098-39-0 | C3H3F6O2.5 | 98% | - |

| Oakwood Chemical | This compound | 13098-39-0 | C6H6F12O5 | - | Orders >100g may have additional shipping requirements.[2] |

| AK Scientific, Inc. | This compound | 13098-39-0 | - | - | Offers a range of fine chemicals and advanced intermediates.[3] |

| TCI (Tokyo Chemical Industry) | Hexafluoroacetone Hydrate | 10057-27-9 | >97.0%(T) | Purity is calculated on an anhydrous substance basis.[4] | |

| ChemicalBook | This compound | 13098-39-0 | C3H2F6O2 | 98% | Lists multiple global suppliers.[5] |

| Apollo Scientific Ltd. | Perfluoroacetone sesquihydrate | 13098-39-0 | - | 98% | UK-based supplier.[6] |

| SynQuest Laboratories, Inc. | This compound | - | - | 97% | US-based supplier.[6] |

Core Application: Protecting and Activating Agent in Peptide Synthesis

A primary application of hexafluoroacetone in drug development is its use as a dual protecting and activating reagent for amino acids. This strategy streamlines peptide synthesis by reducing the number of required steps.[6]

Reaction Principle

Hexafluoroacetone reacts with α-amino acids to form stable, five-membered heterocyclic compounds known as 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones. In this cyclic structure, the amino group is protected, and the carboxyl group is simultaneously activated as part of the heterocyclic ring. This dual role allows for direct coupling with other amino acids or nucleophiles without the need for separate protection and activation steps.

The following diagram illustrates the logical workflow of this process:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidinate Salt of Hexafluoroacetone Hydrate for the Preparation of Fluorinated Compounds by the Release of Trifluoroacetate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Hexafluoroacetone Sesquihydrate: A Comprehensive Technical Review of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (B58046) (HFA) is a highly reactive, nonflammable gas with a musty odor, first synthesized in the early 1940s. Its strong electrophilic character and the electron-withdrawing nature of its trifluoromethyl groups lead to a high propensity for hydration. This technical guide provides an in-depth literature review on the discovery and history of a key derivative, hexafluoroacetone sesquihydrate ((CF₃)₂C(OH)₂ · 0.5H₂O). This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of relevant chemical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Hexafluoroacetone (HFA), with the chemical formula (CF₃)₂CO, is a fluorinated ketone that has garnered significant interest due to its unique chemical properties and broad range of applications. Structurally similar to acetone, its reactivity is markedly different due to the presence of six fluorine atoms.[1] HFA is a valuable building block in organic synthesis, serving as a precursor for various fluorinated compounds, including the anesthetic sevoflurane, high-performance polymers, and specialty solvents.[2][3]

A notable characteristic of hexafluoroacetone is its hygroscopic nature, readily reacting with water to form stable hydrates.[1][2] This is in stark contrast to acetone, which forms a hydrate (B1144303) only to a negligible extent. The equilibrium constant for the hydration of hexafluoroacetone is approximately 10⁶, highlighting the thermodynamic favorability of the hydrate form.[1] Several stable hydrates of HFA exist, with the most common being the monohydrate, dihydrate, trihydrate, and the focus of this review, the sesquihydrate.[2] this compound, with a chemical formula of (CF₃)₂C(OH)₂ · 0.5H₂O and a CAS number of 13098-39-0, exists as a low melting solid and is often the form in which hydrated hexafluoroacetone is commercially available.[4]

This technical guide aims to provide a thorough review of the discovery and history of this compound. It will cover the early synthesis of hexafluoroacetone, the subsequent identification and characterization of its hydrates, and the experimental methods used for their preparation. Quantitative data from various sources will be compiled and presented for easy comparison. Furthermore, key chemical pathways and experimental workflows will be visualized using diagrams to provide a clear and concise understanding of the subject matter.

Discovery and History

The journey to understanding this compound begins with the synthesis of its parent compound, hexafluoroacetone. The first reported synthesis of hexafluoroacetone was in 1941 by Fukuhara and Bigelow, who achieved this through the direct fluorination of acetone.[3] However, this method proved difficult to control and was not economically viable for large-scale production.

Subsequent research focused on alternative synthetic routes. A significant advancement was the halogen exchange reaction of hexachloroacetone (B130050) with hydrogen fluoride (B91410), a method that forms the basis of industrial production today.[1] Various catalysts, primarily based on trivalent chromium compounds, have been developed to improve the efficiency of this process.[3] Another important route involves the isomerization of hexafluoro-1,2-epoxypropane.[5]

The high reactivity of hexafluoroacetone with water led to the early observation of its hydrates. While the exact date of the first isolation and characterization of the sesquihydrate is not clearly documented in the readily available literature, its existence as a stable hydrate has been known for a considerable time. Patents and publications from the mid to late 20th century frequently refer to the formation of various hydrates, including the sesquihydrate, during the synthesis and purification of hexafluoroacetone.[2][6] These hydrates were often seen as byproducts that needed to be dehydrated to obtain the anhydrous ketone. However, the stability and ease of handling of the hydrated forms, particularly the trihydrate and sesquihydrate, have also made them commercially available and useful in their own right.

Physicochemical Properties

This compound is a white, low-melting solid. There is some discrepancy in the reported melting point, with sources citing values of 10 °C and 18-21 °C. It is characterized by its acidic nature, with a 1% aqueous solution having a pH of 1-2.

| Property | Value | Source(s) |

| CAS Number | 13098-39-0 | [4] |

| Molecular Formula | C₃H₃F₆O₂.₅ | |

| Molecular Weight | 203.05 g/mol | |

| Appearance | White, low-melting solid | [4] |

| Melting Point | 10 °C or 18-21 °C | [7] |

| Density | 1.69 g/mL at 25 °C | [7] |

| pH (1% aq. solution) | 1-2 |

Synthesis and Experimental Protocols

General Preparation of Hexafluoroacetone Hydrates

The synthesis of hexafluoroacetone hydrates typically involves the reaction of anhydrous hexafluoroacetone gas with a stoichiometric amount of water. The degree of hydration can be controlled by the ratio of the reactants.

Experimental Protocol (General):

-

Anhydrous hexafluoroacetone gas is slowly bubbled through a pre-weighed amount of deionized water in a cooled reaction vessel.

-

The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

The weight of the reaction mixture is monitored to determine the amount of hexafluoroacetone absorbed.

-

By adjusting the initial amount of water and the amount of hexafluoroacetone absorbed, hydrates of different stoichiometries can be prepared.

To obtain the sesquihydrate specifically, the molar ratio of hexafluoroacetone to water should be targeted at 1:1.5. This can be achieved by starting with a known amount of water and adding the corresponding molar amount of hexafluoroacetone. Alternatively, a higher hydrate, such as the trihydrate, can be partially dehydrated under vacuum or by gentle heating to yield the sesquihydrate. The exact conditions for this dehydration would need to be determined empirically, likely by monitoring the weight loss of the sample.

Synthesis of Anhydrous Hexafluoroacetone

The preparation of the hydrates first requires the synthesis of anhydrous hexafluoroacetone. Several methods have been reported, with the halogen exchange reaction of hexachloroacetone being a common industrial method.

Example Protocol: Halogen Exchange from Hexachloroacetone

This process is typically carried out in the vapor phase over a chromium-based catalyst at elevated temperatures.

-

A stream of anhydrous hydrogen fluoride and hexachloroacetone vapor is passed through a heated reactor packed with a supported chromium catalyst (e.g., chromium oxide on alumina).

-

The reaction temperature is typically maintained in the range of 250-400 °C.

-

The product stream, containing hexafluoroacetone, hydrogen chloride, and unreacted starting materials, is then passed through a series of condensers and purification steps to isolate the anhydrous hexafluoroacetone.

The following diagram illustrates the general workflow for the synthesis of hexafluoroacetone via halogen exchange and its subsequent hydration.

Spectroscopic Data

Detailed spectroscopic data specifically for this compound are not widely available in the reviewed literature. Most of the available data pertains to anhydrous hexafluoroacetone. The presence of water and the formation of the gem-diol in the hydrate would significantly alter the spectra, particularly in the ¹H NMR and IR regions.

Expected Spectroscopic Features:

-

¹H NMR: A broad singlet corresponding to the hydroxyl protons of the gem-diol and the water of hydration. The chemical shift would be expected to be concentration and temperature dependent.

-

¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups. The chemical shift would be slightly different from that of anhydrous hexafluoroacetone due to the change in the electronic environment upon hydration.

-

IR Spectroscopy: The characteristic C=O stretching vibration of the ketone group (around 1780 cm⁻¹) present in anhydrous hexafluoroacetone would be absent. Instead, broad O-H stretching bands in the region of 3000-3600 cm⁻¹ and C-O stretching bands would be expected.

The following diagram illustrates the expected transformation of the functional group and its impact on the IR spectrum upon hydration.

Conclusion